REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:9]([NH:10][C:11](=[O:13])[CH3:12])=[CH:8][S:7][C:6]=1[CH3:14])=[O:4].[OH-].[Na+]>CO>[C:11]([NH:10][C:9]1[C:5]([C:3]([OH:4])=[O:2])=[C:6]([CH3:14])[S:7][CH:8]=1)(=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(SC=C1NC(C)=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25° C. for 28 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
At this time, the reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water (15 mL)
|
Type
|
ADDITION
|
Details
|
acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the dried in vacuo
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C(=C(SC1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 90.9% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |